molecular formula C14H21NOS B2452418 2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one CAS No. 1705838-49-8

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

Cat. No. B2452418
M. Wt: 251.39
InChI Key: BFZULAGRKDUBIQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one, also known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a synthetic derivative of the naturally occurring hallucinogen, DMT, and has been found to have potential applications in various fields of research.

Scientific Research Applications

Structural Diversity and Synthetic Applications

Generation of Structurally Diverse Libraries

The compound has been used as a starting material in various alkylation and ring closure reactions, demonstrating its utility in generating a structurally diverse library of compounds. These reactions include the production of dithiocarbamates, thioethers, and derivatives through exchanges with aliphatic secondary and aromatic primary and secondary amines. The versatility of this compound in synthesizing a wide range of structures showcases its potential in drug discovery and material science G. Roman, 2013.

Molecular Structure Analysis

Crystal and Molecular Structures

Studies on related piperidinyl derivatives highlight the importance of molecular structure analysis in understanding compound interactions and properties. For instance, the crystal structures of various benzylpiperidinyl derivatives have been determined, providing insights into their molecular conformations and interactions. This research aids in the design of compounds with desired biological activities and physicochemical properties M. Kubicki, P. W. Codding, 2003.

Biological Activity and Interaction Studies

Sigma Receptor Binding

Methyl substitution on the piperidine ring of certain derivatives has been explored for selective binding and activity at the sigma(1) receptor. This research provides a foundation for the development of therapeutic agents targeting the sigma receptors, which are implicated in various neurological and psychiatric disorders F. Berardi et al., 2005.

Antitumor Activity

The synthesis and evaluation of structurally related compounds have shown potential in tumor research and therapy. For example, certain derivatives demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a promising avenue for the development of new antitumor agents L. Ignatovich et al., 2015.

DNA Interaction Studies

The interaction of Mannich base derivatives with DNA has been studied, providing insights into potential mechanisms of action for therapeutic agents. These findings contribute to our understanding of how certain compounds can interact with genetic material, which is crucial for the design of drugs with specific biological targets H. Istanbullu et al., 2017.

properties

IUPAC Name

2,2-dimethyl-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-14(2,3)13(16)15-8-6-11(7-9-15)12-5-4-10-17-12/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZULAGRKDUBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one

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